3,3'-(1,4-Butanediyl)bis-pyridine technical grade
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Overview
Description
3,3’-(1,4-Butanediyl)bis-pyridine technical grade: is a chemical compound with the molecular formula C14H16N2. It is a bipyridine derivative, which means it consists of two pyridine rings connected by a butanediyl linker. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,4-Butanediyl)bis-pyridine technical grade typically involves the reaction of pyridine with a butanediyl linker under controlled conditions. One common method is the palladium-catalyzed non-directed C-3 arylation of pyridine, which allows for the formation of the bipyridine structure .
Industrial Production Methods: In industrial settings, the production of 3,3’-(1,4-Butanediyl)bis-pyridine technical grade may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and purification techniques is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 3,3’-(1,4-Butanediyl)bis-pyridine technical grade undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The pyridine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce dihydropyridine derivatives.
Scientific Research Applications
Chemistry: 3,3’-(1,4-Butanediyl)bis-pyridine technical grade is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology: In biological research, this compound is used to study the interactions between metal ions and biological molecules. It is also used in the development of metal-based drugs.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of metal-based therapeutics. Its ability to form stable complexes with metal ions makes it a valuable tool in drug development.
Industry: In industrial applications, 3,3’-(1,4-Butanediyl)bis-pyridine technical grade is used in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers. These materials have applications in gas storage, catalysis, and sensing.
Mechanism of Action
The mechanism of action of 3,3’-(1,4-Butanediyl)bis-pyridine technical grade involves its ability to coordinate with metal ions. The pyridine rings act as electron donors, forming stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context.
Comparison with Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative with two pyridine rings connected at the 2-position.
4,4’-Bipyridine: A bipyridine derivative with pyridine rings connected at the 4-position.
1,10-Phenanthroline: A related compound with a similar structure but with a fused ring system.
Uniqueness: 3,3’-(1,4-Butanediyl)bis-pyridine technical grade is unique due to its specific connectivity and the presence of a butanediyl linker. This structure imparts distinct chemical properties and reactivity compared to other bipyridine derivatives. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-(4-pyridin-3-ylbutyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1(5-13-7-3-9-15-11-13)2-6-14-8-4-10-16-12-14/h3-4,7-12H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFYNOAHPAVUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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